

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoline

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Compound of Interest

Compound Name: **6-(Bromomethyl)quinoline**

Cat. No.: **B012639**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-(bromomethyl)quinoline**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its potential applications in research and development.

Physicochemical Properties

6-(Bromomethyl)quinoline is a derivative of quinoline, an aromatic heterocyclic compound. The introduction of the bromomethyl group at the 6-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **6-(bromomethyl)quinoline**. While experimental data for some properties are not readily available in the cited literature, computed values from reliable databases are provided.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
Melting Point	Data not readily available. The analogous 8-(bromomethyl)quinoline is a powder at room temperature.	
Boiling Point	Data not readily available. The precursor, 6-methylquinoline, has a boiling point of 259-261 °C. [2]	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Quinoline is soluble in hot water and most organic solvents. [3]	
pKa (of protonated form)	Expected to be similar to quinoline (4.90). [4] [5]	
XLogP3	2.8	[1]
Exact Mass	220.98401 Da	[1]
Topological Polar Surface Area	12.9 Å ²	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **6-(bromomethyl)quinoline**.

Synthesis: Radical Bromination of 6-Methylquinoline

6-(Bromomethyl)quinoline is typically synthesized via a free radical bromination of 6-methylquinoline using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

- 6-Methylquinoline
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl_4) or a greener alternative like acetonitrile
- Sodium bicarbonate solution (aqueous, saturated)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline in carbon tetrachloride.
- Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO to the solution.
- Heat the reaction mixture to reflux and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude **6-(bromomethyl)quinoline** can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Characterization

The structure and purity of **6-(bromomethyl)quinoline** can be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the benzylic protons of the $-\text{CH}_2\text{Br}$ group, typically in the range of 4.5-5.0 ppm.
 - ^{13}C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the quinoline core and a signal for the bromomethyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic ring and the aliphatic CH_2 group, as well as C=C and C=N stretching vibrations of the quinoline ring. A C-Br stretching band is also expected.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of **6-(bromomethyl)quinoline**. A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Stability

- Reactivity: The bromomethyl group is a good leaving group and is susceptible to nucleophilic substitution ($\text{S}_{\text{N}}2$) reactions, making **6-(bromomethyl)quinoline** a versatile building block for introducing the quinoline-6-methyl moiety. The quinoline ring itself can undergo electrophilic aromatic substitution, although the pyridine part is generally deactivated towards electrophiles.
- Stability: Like many quinoline derivatives, **6-(bromomethyl)quinoline** may be sensitive to light and should be stored in a cool, dark place.^[3]

Role in Drug Discovery and Development

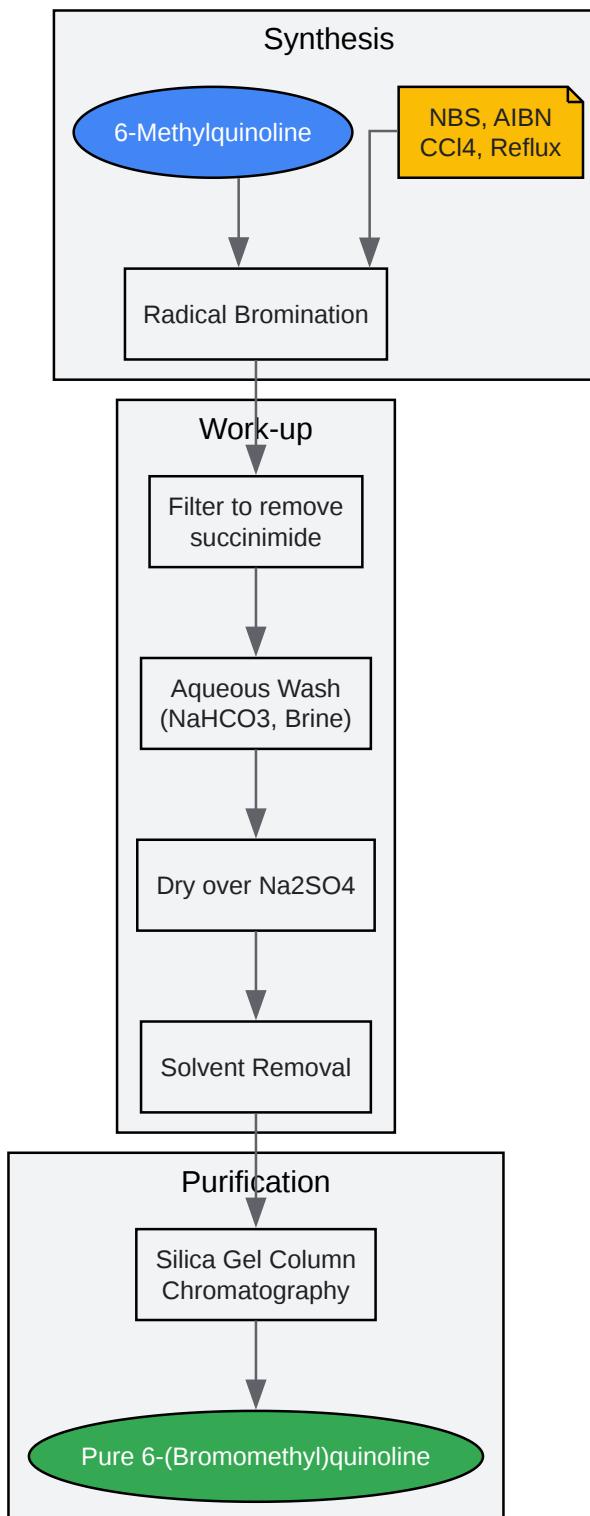
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. **6-(Bromomethyl)quinoline** serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactive bromomethyl group allows for the covalent linkage to other pharmacophores or functional groups to explore structure-activity relationships (SAR) and develop novel drug candidates.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **6-(bromomethyl)quinoline**.

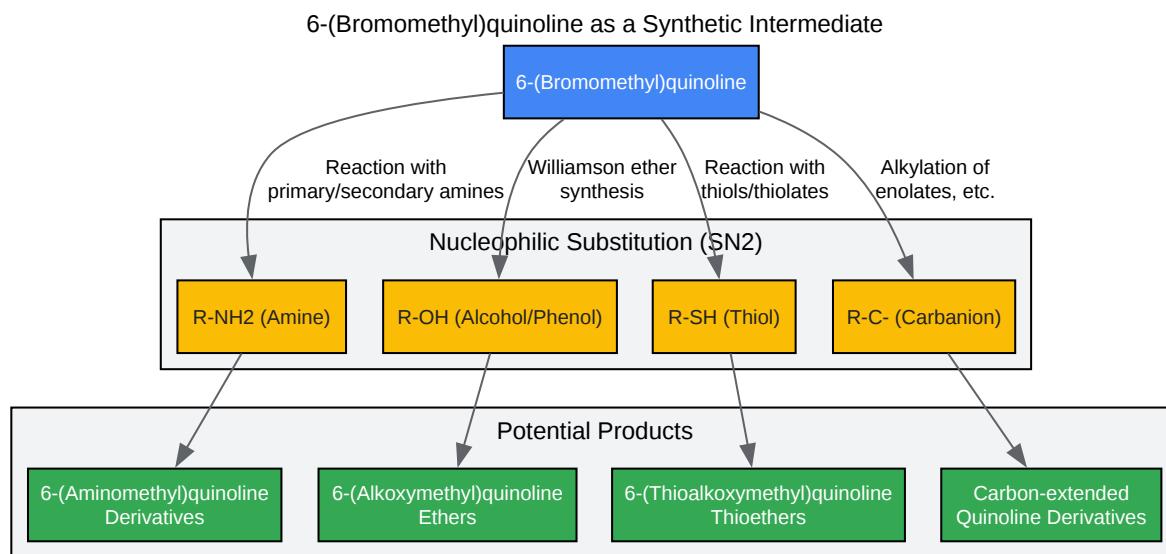
Synthesis and Purification of 6-(Bromomethyl)quinoline

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Caption: A flowchart of the synthesis and purification of **6-(bromomethyl)quinoline**.

Application in Synthesis

This diagram illustrates the role of **6-(bromomethyl)quinoline** as a versatile building block in the synthesis of diverse chemical entities for drug discovery.



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Caption: The utility of **6-(bromomethyl)quinoline** in generating diverse derivatives.

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